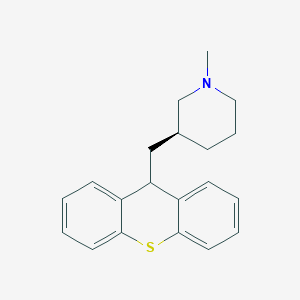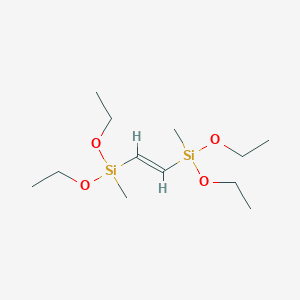
1-(3'-AZIDO-2',3'-DIDEOXY-5'-O-PIVALOYL-BETA-D-ERYTHRO-PENTOFURANOSYL)-THYMINE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3’-AZIDO-2’,3’-DIDEOXY-5’-O-PIVALOYL-BETA-D-ERYTHRO-PENTOFURANOSYL)-THYMINE is a synthetic nucleoside analog. It is structurally related to thymidine, a naturally occurring nucleoside. This compound is of significant interest in medicinal chemistry due to its potential antiviral properties, particularly against retroviruses.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3’-AZIDO-2’,3’-DIDEOXY-5’-O-PIVALOYL-BETA-D-ERYTHRO-PENTOFURANOSYL)-THYMINE typically involves multiple steps:
Starting Material: The synthesis begins with thymidine.
Azidation: The hydroxyl groups at the 2’ and 3’ positions are converted to azido groups using azidotrimethylsilane (TMSN3) in the presence of a catalyst such as tin(IV) chloride (SnCl4).
Protection: The 5’-hydroxyl group is protected using pivaloyl chloride (PivCl) to form the pivaloyl ester.
Purification: The final product is purified using chromatographic techniques.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is scaled up using batch or continuous flow reactors. The reaction conditions are optimized for yield and purity, and the process includes rigorous quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(3’-AZIDO-2’,3’-DIDEOXY-5’-O-PIVALOYL-BETA-D-ERYTHRO-PENTOFURANOSYL)-THYMINE undergoes several types of chemical reactions:
Reduction: The azido groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The azido groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas (H2) and palladium on carbon (Pd/C).
Substitution: Various nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Reduction: The major product is the corresponding amino derivative.
Substitution: The products depend on the nucleophile used, resulting in various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
1-(3’-AZIDO-2’,3’-DIDEOXY-5’-O-PIVALOYL-BETA-D-ERYTHRO-PENTOFURANOSYL)-THYMINE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex nucleoside analogs.
Biology: Studied for its incorporation into DNA and RNA, affecting replication and transcription processes.
Medicine: Investigated for its antiviral properties, particularly against HIV and other retroviruses.
Industry: Used in the development of antiviral drugs and diagnostic tools.
Wirkmechanismus
1-(3’-AZIDO-2’,3’-DIDEOXY-5’-O-PIVALOYL-BETA-D-ERYTHRO-PENTOFURANOSYL)-THYMINE is compared with other nucleoside analogs such as zidovudine (AZT) and stavudine (d4T):
Zidovudine (AZT): Similar mechanism of action but differs in the chemical structure and specific antiviral activity.
Stavudine (d4T): Also a thymidine analog with similar antiviral properties but different pharmacokinetic profiles.
Uniqueness:
- The presence of the pivaloyl group provides unique pharmacokinetic properties, potentially improving bioavailability and stability.
Vergleich Mit ähnlichen Verbindungen
- Zidovudine (AZT)
- Stavudine (d4T)
- Lamivudine (3TC)
- Emtricitabine (FTC)
Eigenschaften
CAS-Nummer |
106060-79-1 |
|---|---|
Molekularformel |
C15H21N5O5 |
Molekulargewicht |
0 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[[4-(3,4-Dichlorophenyl)-3,4-dihydro-2H-naphthalen-1-ylidene]amino] acetate](/img/structure/B1167250.png)
